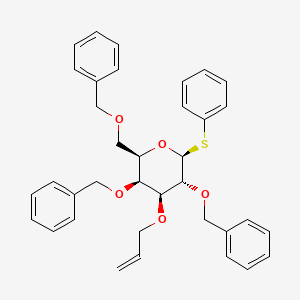![molecular formula C7H14BrN3 B1459170 [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide CAS No. 663941-76-2](/img/structure/B1459170.png)
[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide
Overview
Description
“[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride” is a compound with the CAS Number: 1185304-68-0. It has a molecular weight of 212.12 and is a solid at room temperature . The IUPAC name for this compound is 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine dihydrochloride .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The reaction of a methanolic solution containing M (ClO 4) 2 · n H 2 O (M = Cu, Ni, Zn or Cd) or CoCl 2 ·6H 2 O with bis (2- (3,5-dimethyl-1 H -pyrazol-1-yl)ethyl)amine (bedmpza) in the presence of NaN 3 afforded the complexes .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3.2ClH/c1-6-5-7 (2)10 (9-6)4-3-8;;/h5H,3-4,8H2,1-2H3;2*1H . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C 2v symmetry .Chemical Reactions Analysis
The reaction of a methanolic solution containing M (ClO 4) 2 · n H 2 O (M = Cu, Ni, Zn or Cd) or CoCl 2 ·6H 2 O with bis (2- (3,5-dimethyl-1 H -pyrazol-1-yl)ethyl)amine (bedmpza) in the presence of NaN 3 afforded the complexes .Physical And Chemical Properties Analysis
“[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride” is a solid at room temperature . It has a molecular weight of 212.12 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : This compound can be synthesized via reactions involving pyrazoles with other chemicals in a superbasic medium, which is a facile procedure (Potapov et al., 2007).
- Formation of Related Compounds : Reactions of this compound can unexpectedly lead to the formation of other complex compounds, such as 1,4-bis[2-(pyrazol-1-yl)ethyl]piperazine (Potapov et al., 2007).
Applications in Biological Research
- Cytotoxic Properties : Compounds similar to [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide have shown cytotoxic properties against tumor cell lines, indicating potential applications in cancer research (Kodadi et al., 2007).
- Synthesis of Anticancer Compounds : The synthesis of various heterocyclic compounds based on this chemical structure has been explored for potential anticancer activity (Metwally et al., 2016).
Industrial and Material Science Applications
- Catalytic Properties : Complexes containing this compound have been used as catalysts in processes like the polymerization of ethylene, indicating its relevance in materials science (Obuah et al., 2014).
- Magnetic Properties : Some studies have explored its use in the synthesis of complexes with interesting magnetic properties, useful in fields like material science and nanotechnology (Massoud et al., 2020).
Mechanism of Action
While the specific mechanism of action for “[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide” is not available, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Future Directions
While the specific future directions for “[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide” are not available, pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.BrH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWZGSXJXXQTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-ol](/img/structure/B1459094.png)






![6-(4-((5-amino-5-oxopentyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1459104.png)
![6,6-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1459105.png)


